Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate

Description

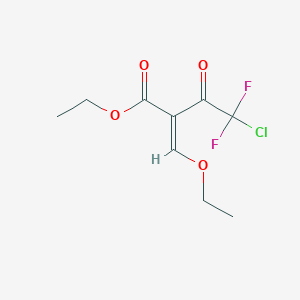

Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate (CAS 176969-33-8) is a fluorinated and chlorinated acetoacetate derivative. Its structure features an ethoxymethylene group at position 2 and a trifunctional carbon at position 4 bearing two fluorine atoms and one chlorine atom. This compound is primarily used as a fluorinated building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to introduce fluorine and chlorine substituents into target molecules . Commercial suppliers offer it in purities ranging from 95% to 98%, with prices varying significantly (€292.00–€933.00 per gram) depending on scale and supplier .

Properties

Molecular Formula |

C9H11ClF2O4 |

|---|---|

Molecular Weight |

256.63 g/mol |

IUPAC Name |

ethyl (2E)-4-chloro-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |

InChI |

InChI=1S/C9H11ClF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3/b6-5+ |

InChI Key |

GUYVVVAWKNQEAD-AATRIKPKSA-N |

Isomeric SMILES |

CCO/C=C(\C(=O)C(F)(F)Cl)/C(=O)OCC |

Canonical SMILES |

CCOC=C(C(=O)C(F)(F)Cl)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate can be synthesized through the reaction of ethyl acetoacetate with ethyl orthoformate and a fluorinating agent under acidic conditions. The reaction typically involves the following steps:

Formation of the enolate: Ethyl acetoacetate is treated with a base to form the enolate ion.

Ethoxymethylene formation: The enolate ion reacts with ethyl orthoformate to form the ethoxymethylene derivative.

Fluorination and chlorination: The ethoxymethylene derivative is then treated with a fluorinating agent and a chlorinating agent to introduce the fluorine and chlorine atoms.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of specialized equipment to handle the reactive intermediates and to control the reaction temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Condensation: The compound can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.

Condensation: Reagents such as aldehydes or ketones are used in the presence of a base to facilitate the condensation reaction.

Major Products Formed

Nucleophilic substitution: Products include substituted acetoacetates with various functional groups.

Hydrolysis: The major product is the corresponding carboxylic acid.

Condensation: The products are typically more complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and other diseases. Its unique structure allows for modifications that enhance biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives synthesized from this compound. For instance, compounds derived from this compound have shown promising results against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

- Cell Line : MDA-MB-231 (Triple-Negative Breast Cancer)

- IC50 Value : 0.126 μM

- Mechanism : Induction of apoptosis and inhibition of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis.

Agrochemical Applications

The compound is also utilized in the development of agrochemicals. It acts as an intermediate in the synthesis of herbicides and pesticides, contributing to crop protection.

Synthesis of Agrochemicals

This compound can be transformed into more complex molecules that exhibit herbicidal properties. The process typically involves reactions with various amines or other functional groups to enhance efficacy against specific pests or weeds.

Example Reaction Pathway

- Starting Material : this compound

- Reagents : Methylhydrazine or similar nucleophiles

- Product : Various substituted derivatives with enhanced biological activity.

| Biological Activity | Cell Line/Model | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | Significant inhibition of cell proliferation |

| Anticancer | MCF10A (non-cancerous) | Higher IC50 | Nearly 20-fold lesser effect |

| MMP Inhibition | In vitro | N/A | Significant inhibition of MMP-2 and MMP-9 |

| Apoptosis Induction | In vitro | N/A | Increased caspase-9 levels |

Agrochemical Applications

| Application Type | Compound Derived | Efficacy |

|---|---|---|

| Herbicide | Various derivatives | Effective against specific weeds |

| Pesticide | Complex amine derivatives | Targeted pest control |

Mechanism of Action

The mechanism of action of ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 4-Chloroacetoacetate (CAS 638-07-3)

Structure and Properties :

Comparison :

Ethyl 2-(4-Chlorophenoxy)acetoacetate (CAS 10263-19-1)

Structure and Properties :

- Molecular Formula : C₁₂H₁₃ClO₄

- Substituents: A 4-chlorophenoxy group at position 2 instead of ethoxymethylene.

- Key Applications: Functions as an intermediate in pesticide synthesis, particularly for compounds requiring phenoxy linkages .

Comparison :

- Steric and Electronic Effects: The phenoxy group introduces steric bulk and resonance stabilization, contrasting with the ethoxymethylene group’s linear geometry and electron-withdrawing fluorine/chlorine combination.

- Reactivity: The target compound’s difluoro-chloro trifunctional carbon enhances its reactivity in nucleophilic substitutions, whereas the phenoxy derivative is more suited for electrophilic aromatic substitutions .

Ethyl 2-Ethoxymethyleneacetoacetate (Hypothetical Analogs)

- Halogen-Free Analogs : Such compounds lack the stabilizing effects of fluorine and chlorine, reducing their utility in applications requiring metabolic stability (e.g., drug design).

- Synthetic Complexity: The target compound’s synthesis involves multi-step halogenation, increasing production costs compared to non-halogenated esters .

Data Tables

Table 1: Key Physical and Commercial Properties

Research and Industrial Insights

- Target Compound : Its trifunctional halogenation makes it valuable in medicinal chemistry for improving drug bioavailability and resistance to enzymatic degradation. However, supply chain discontinuations (e.g., 3D-FE95620) suggest challenges in large-scale production .

- Regulatory Considerations : Compounds with multiple halogens, like the target, may face stricter environmental and safety regulations compared to simpler analogs .

Biological Activity

Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by the presence of an ethoxy group, difluoromethyl, and chloroacyl moieties. Its molecular formula is with a molecular weight of approximately 256.63 g/mol.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : Reacting ethyl acetoacetate with chloroacetyl chloride in the presence of a base.

- Halogenation : Introducing difluoromethyl and chloro groups via halogenation techniques.

- Use of Catalysts : Employing specific catalysts to enhance the yield and selectivity of the desired product.

These methods highlight the versatility in synthetic approaches available for this compound .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar halogenated structures have shown effectiveness against various bacterial strains and fungi. The presence of halogens is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby increasing their bioactivity .

Anticancer Activity

Studies have suggested that certain derivatives of this compound may possess anticancer properties. For example, compounds with similar structural features have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study tested several halogenated acetoacetates against Staphylococcus aureus and Escherichia coli. Results indicated that this compound derivatives showed a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.

- Case Study on Anticancer Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate | Contains ethoxy and difluoromethyl groups | Significant antimicrobial activity |

| Ethyl 2-(ethoxymethylene)-4,4-trifluoroacetoacetate | Contains trifluoromethyl instead of difluoromethyl | Different pharmacokinetics |

| Ethyl 2-(benzylamino)acetate | Contains an amino group instead of halogens | Varying biological activities due to amino functionality |

This table illustrates how structural variations influence the biological activity of related compounds. This compound stands out due to its unique halogenated structure which may confer enhanced reactivity and biological properties compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via halogen exchange and esterification reactions. For example, a multi-step approach involving ethoxymethylene group introduction followed by fluorination and chlorination. Key parameters include:

- Temperature control : Maintain ≤100°C during esterification to avoid decomposition (BP: 248.4°C at 760 mmHg) .

- Catalyst selection : Use anhydrous conditions with Lewis acids (e.g., AlCl₃) to enhance halogen exchange efficiency .

- Purification : Employ fractional distillation (BP range: 211.6±40.0°C) and silica gel chromatography to isolate the product (>95% purity) .

Q. How can spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ethoxymethylene protons (δ 4.1–4.3 ppm for OCH₂CH₃) and carbonyl carbons (δ 170–190 ppm). Fluorine and chlorine substituents cause splitting in adjacent peaks .

- IR spectroscopy : Detect C=O stretching (1700–1750 cm⁻¹) and C-F/C-Cl vibrations (1000–1100 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 240.176 (C₉H₁₂F₂ClO₄) with fragmentation patterns matching the ethoxymethylene and difluoro-chloro groups .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during halogenation steps, and how can they be mitigated?

- Methodological Answer : Competing halogenation at the 4-position vs. side reactions (e.g., over-fluorination) requires:

- Stepwise halogenation : Introduce fluorine first (via HF/KF under inert atmosphere) followed by chlorination (using Cl₂ gas or SOCl₂) to minimize cross-reactivity .

- Steric directing groups : Temporarily install protecting groups (e.g., tert-butyl esters) to block undesired sites .

- Monitoring : Use real-time GC-MS to track intermediate formation and adjust reagent stoichiometry .

Q. How do solvent polarity and catalyst choice affect stability and reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states but may hydrolyze the ester. Use dichloromethane for moisture-sensitive reactions .

- Catalyst optimization : Pd/C or CuI enhances coupling reactions with aryl halides, while avoiding base-sensitive degradation (pH 6–8 recommended) .

- Stability assays : Conduct accelerated aging studies (40–60°C, 75% humidity) to assess decomposition pathways (e.g., ester hydrolysis to carboxylic acid) .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., boiling point, density)?

- Methodological Answer :

- Experimental validation : Measure boiling point via differential scanning calorimetry (DSC) and compare with literature values (reported range: 211.6–248.4°C) .

- Density calibration : Use pycnometry at 25°C (reported: 1.177–1.2 g/cm³) and cross-check with computational models (e.g., COSMO-RS) .

- Collaborative studies : Replicate synthesis and characterization protocols across independent labs to identify methodological biases .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.